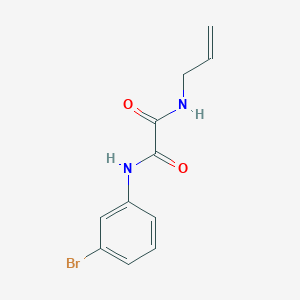

N'-(3-bromophenyl)-N-prop-2-enyloxamide

Description

N'-(3-bromophenyl)-N-prop-2-enyloxamide is a halogen-substituted oxamide derivative characterized by a 3-bromophenyl group attached to an oxamide backbone and a propenyl (prop-2-enyl) substituent. Oxamides are known for their role in hydrogen-bonding networks, which influence crystallinity and solubility . The 3-bromophenyl moiety enhances electronic effects and may improve bioactivity, as seen in halogenated chalcones and carboxamides .

Properties

IUPAC Name |

N'-(3-bromophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVCLRUKGCPCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromophenyl)-N-prop-2-enyloxamide typically involves the reaction of 3-bromobenzoyl chloride with propargylamine under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for N’-(3-bromophenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromophenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives .

Scientific Research Applications

N’-(3-bromophenyl)-N-prop-2-enyloxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N’-(3-bromophenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Chalcones

Example Compound : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

- Structure: Features a 3-bromophenyl group conjugated to a propenone (α,β-unsaturated ketone) system.

- Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation (700 W, 800°C, 3–8 min) .

- Bioactivity : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm), attributed to the electron-withdrawing bromine enhancing cellular uptake .

Cyclopropane Carboxamides

Example Compound : 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

Epoxide Carboxamides

Example Compound : 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide

- Structure : Combines a 3-bromophenyl group with an oxirane (epoxide) ring and carboxamide.

- Relevance : The oxirane ring introduces strain and reactivity, enabling nucleophilic ring-opening reactions absent in the oxamide derivative .

- Crystallography : Analyzed via SHELX software, highlighting the role of hydrogen bonds (e.g., N–H⋯O) in stabilizing the crystal lattice .

Phenoxypropanamides

Example Compound: N-(3-bromophenyl)-2-phenoxypropanamide

- Structure: Features a phenoxy group and carboxamide linked to a 3-bromophenyl moiety.

- Comparison: The phenoxy group may enhance lipophilicity compared to the oxamide’s polar NH groups, influencing membrane permeability .

Data Tables

Table 1: Structural and Bioactive Comparison

| Compound | Molecular Weight | Functional Groups | Synthesis Method | IC₅₀ (MCF-7) |

|---|---|---|---|---|

| N'-(3-bromophenyl)-N-prop-2-enyloxamide* | ~309.1 | Oxamide, propenyl, 3-bromophenyl | Not reported | Not tested |

| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | 313.2 | α,β-unsaturated ketone | Microwave irradiation | 422.22 ppm |

| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | 323.2 | Cyclopropane, carboxamide | Amine coupling (RT) | Not reported |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide | 332.2 | Oxirane, carboxamide | Darzens reaction | Not reported |

*Inferred data based on structural analogs.

Table 2: Hydrogen-Bonding Patterns

| Compound | Hydrogen Bonds | Graph Set Analysis |

|---|---|---|

| This compound* | N–H⋯O (oxamide), C–Br⋯H (weak) | Likely R₂²(8) motifs |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide | N–H⋯O, C–Br⋯O | R₂²(8) and C(6) chains |

Research Implications

- Synthetic Efficiency : Microwave-assisted methods (e.g., chalcone synthesis) offer faster reaction times (~3–8 min) compared to traditional heating .

- Bioactivity Optimization : The 3-bromophenyl group consistently enhances cytotoxicity in chalcones and carboxamides, suggesting its utility in drug design .

- Crystallography : SHELX remains a critical tool for resolving hydrogen-bonding networks, which dictate material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.